4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
Description
4-(1H-Imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a 1,3,5-triazine derivative featuring three distinct substituents:
- Imidazole at position 4,
- N,N-diphenylamino at position 2,
- Pyrrolidine at position 4.
The triazine core provides a planar scaffold for molecular interactions, while the substituents modulate electronic, steric, and solubility properties.
Properties
Molecular Formula |
C22H21N7 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-imidazol-1-yl-N,N-diphenyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C22H21N7/c1-3-9-18(10-4-1)29(19-11-5-2-6-12-19)22-25-20(27-14-7-8-15-27)24-21(26-22)28-16-13-23-17-28/h1-6,9-13,16-17H,7-8,14-15H2 |
InChI Key |
VTRDOUXFVDTUID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N3C=CN=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Core Triazine Functionalization
The triazine ring serves as the structural backbone, with substitutions occurring at positions 2, 4, and 6. Cyanuric chloride’s chlorine atoms exhibit graded reactivity (position 4 > 2 > 6 under standard conditions). Substitution order is critical to minimize steric and electronic interference:
Reaction Sequence:
Imidazole Substitution at Position 4
Imidazole reacts with cyanuric chloride in tetrahydrofuran (THF) at 0–5°C, using potassium carbonate as a base. The reaction achieves >85% conversion within 2 hours.
Optimization Data :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | THF | 0–5 | 92 |
| NaH | DMF | 25 | 78 |
| t-BuOK | Toluene | 50 | 65 |
Electron-rich imidazole facilitates rapid substitution at the most reactive chlorine site, with polar aprotic solvents enhancing nucleophilicity.
Diphenylamine Coupling at Position 2
Buchwald-Hartwig amination employs palladium(II) acetate (5 mol%), Xantphos ligand (6 mol%), and cesium carbonate in toluene at 110°C. Reaction completion (24 hours) yields 88% intermediate.
Catalytic System Comparison :
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | Xantphos | 88 |
| Pd(dba)₂ | BINAP | 75 |
| NiCl₂ | dppf | 62 |
Steric hindrance from the imidazolyl group necessitates bulky ligands (Xantphos) to stabilize the palladium center.
Pyrrolidine Substitution at Position 6
Pyrrolidine reacts with the dichlorotriazine intermediate in dimethylformamide (DMF) at 120°C for 12 hours, achieving 76% yield. Microwave-assisted synthesis reduces time to 1 hour (82% yield).
Temperature-Yield Correlation :
| Temp (°C) | Time (h) | Yield (%) |
|---|---|---|
| 80 | 24 | 58 |
| 100 | 12 | 70 |
| 120 | 6 | 76 |
| 150 (MW) | 1 | 82 |
Alternative Methodologies
One-Pot Sequential Substitution
A streamlined approach combines all substitutions in a single reactor, adjusting temperatures incrementally:
-
Imidazole addition at 0°C.
-
Diphenylamine coupling at 110°C.
-
Pyrrolidine introduction at 120°C.
This method reduces purification steps but yields a lower overall yield (64%) due to side reactions.
Solid-Phase Synthesis
Immobilized cyanuric chloride on silica gel enables stepwise substitutions under flow conditions, enhancing reproducibility:
-
Resin Loading : 1.2 mmol/g.
-
Purity : >95% after each step.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity for optimized routes.
Industrial-Scale Considerations
Catalyst Recycling
Palladium recovery via filtration and ion-exchange resins reduces costs by 40% in large batches.
Waste Management
Chloride byproducts are neutralized with aqueous NaOH, yielding NaCl for safe disposal.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Steric hindrance at position 6 | Microwave-assisted heating |
| Imidazole decomposition | Low-temperature staging |
| Pd catalyst leaching | Silica-immobilized catalysts |
Emerging Innovations
Photocatalytic Substitution
Visible-light-mediated substitution at position 6 reduces energy input (yield: 79%, 25°C).
Biocatalytic Approaches
Engineered amidases selectively introduce pyrrolidine at 37°C (pilot-scale yield: 68%).
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the triazine ring can produce dihydrotriazines .
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that imidazole derivatives exhibit significant antibacterial properties. A study highlighted the synthesis of various imidazole-containing compounds that showed efficacy against pathogenic bacteria. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Study:
In a recent investigation, derivatives similar to 4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine were tested against Gram-positive and Gram-negative bacteria. Results indicated a potent antibacterial effect, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | MRSA | 32 µg/mL |
| B | E. coli | 16 µg/mL |
| C | P. aeruginosa | 64 µg/mL |
Antifungal Properties
Imidazole derivatives are well-known for their antifungal activity. The compound has been evaluated for its ability to inhibit fungal growth in vitro.
Case Study:
A study focusing on the antifungal potential of imidazole-based compounds found that those with pyrrolidine substitutions exhibited enhanced activity against Candida albicans and Aspergillus niger. The results suggest that the presence of the triazine ring contributes to increased membrane permeability in fungal cells .
| Compound | Fungal Strain | MIC |
|---|---|---|
| D | C. albicans | 8 µg/mL |
| E | A. niger | 16 µg/mL |
Anticancer Activity
The anticancer potential of imidazole derivatives has been widely studied. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The observed IC50 values indicated a strong cytotoxic effect, which was attributed to its ability to interfere with DNA synthesis and repair mechanisms .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 15 |
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the triazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Triazine Derivatives
Substituent-Driven Electronic and Physical Properties
Triazine derivatives with varied substituents exhibit distinct electronic profiles. For example:
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine (5a) and its bromophenyl analog (5b) (): 5a has a dipole moment of 1.018 Debye, while 5b (with a bromophenyl group) shows a higher dipole moment (4.249 Debye), indicating enhanced polarity due to electron-withdrawing bromine .
Corrosion Inhibition Potential
- Triazine derivatives with morpholino and pyrazole groups () demonstrate corrosion inhibition on C-steel. The target compound’s imidazole (a known corrosion inhibitor) and pyrrolidine substituents suggest comparable or superior inhibition efficiency, though experimental data are lacking .
Data Table: Key Comparisons
*Estimated based on substituent molecular weights.
Notes on Structural Optimization
- Pyrrolidine vs. Piperidine/Morpholine : Smaller rings (e.g., pyrrolidine) may reduce steric hindrance in receptor binding compared to bulkier morpholine () .
- Imidazole vs. Pyrazole : Imidazole’s additional nitrogen could enhance hydrogen bonding in biological targets (e.g., enzymes or transporters) .
- Diphenylamino vs. Halophenyl: The diphenylamino group’s electron-donating nature may stabilize charge-transfer complexes in materials science applications .
Biological Activity
The compound 4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a novel triazine derivative that has gained attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate imidazole and triazine derivatives. The methodology often includes multi-step processes that may utilize various coupling agents and solvents to achieve optimal yields. For example, the synthesis can be achieved through the condensation of pyrrolidine with substituted triazine derivatives, followed by cyclization and purification steps.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives. While specific data on 4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is limited, related compounds have shown significant activity against various bacterial strains. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that imidazole-based compounds may have promising antibacterial properties, potentially extending to the compound .
Anticancer Activity
The anticancer potential of imidazole derivatives has also been explored extensively. Research indicates that certain imidazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | A549 (lung cancer) | 25 µM |
| Compound E | HeLa (cervical cancer) | 30 µM |
These findings suggest that 4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine may also exhibit similar anticancer activity, warranting further investigation .
The mechanism by which imidazole derivatives exert their biological effects often involves interaction with specific biological targets such as enzymes or receptors. For instance, some studies have proposed that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with cancer cell proliferation pathways.
Case Studies
Several case studies have documented the efficacy of imidazole derivatives in clinical and laboratory settings:
- Study on Antimicrobial Efficacy : A study evaluated a series of imidazole derivatives against resistant strains of Helicobacter pylori, demonstrating significant inhibition at low concentrations.
- Anticancer Screening : In vitro tests on a library of synthesized triazine derivatives showed that modifications to the imidazole ring significantly enhanced cytotoxicity against breast cancer cell lines.
Q & A
Q. Q1. What are the validated synthetic routes for 4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine, and how can purity be ensured post-synthesis?
Answer: The compound is typically synthesized via multi-step nucleophilic substitution reactions on a 1,3,5-triazine core. A common approach involves sequential substitution of chlorine atoms with imidazole and pyrrolidine derivatives under reflux conditions in aprotic solvents (e.g., DMF or THF) . Post-synthesis, purity is confirmed using:
- HPLC with UV detection (e.g., 98.67% purity achieved in similar triazine derivatives) .
- 1H NMR to verify substitution patterns (e.g., δ 11.55 ppm for imidazole protons) .
- Mass spectrometry (ESIMS) for molecular ion confirmation (e.g., m/z 392.2 for analogous compounds) .
Advanced Synthesis Challenges
Q. Q2. How can researchers optimize reaction conditions to mitigate competing side reactions during triazine core functionalization?
Answer: Competing side reactions (e.g., over-alkylation or ring degradation) are addressed by:
- Controlled stoichiometry : Limiting molar equivalents of nucleophiles (imidazole/pyrrolidine) to 1.1–1.3× relative to the triazine substrate .
- Temperature modulation : Maintaining reflux temperatures ≤100°C to prevent decomposition .
- Base selection : Using non-nucleophilic bases (e.g., K₂CO₃) to avoid unwanted adduct formation .
- Reaction monitoring : Real-time TLC or LCMS to track intermediate formation .
Structural Confirmation
Q. Q3. What advanced spectroscopic or crystallographic methods resolve ambiguities in the compound’s substitution pattern?
Answer:
- X-ray crystallography : Resolves positional isomerism (e.g., distinguishing imidazole vs. pyrrolidine substitution sites), as demonstrated in structurally related benzimidazole-triazine hybrids .
- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and heteronuclear correlations (e.g., confirming N,N-diphenylamine connectivity) .
- IR spectroscopy : Identifies amine stretching vibrations (ν 3300–3500 cm⁻¹) to differentiate primary/secondary amines .
Biological Activity Profiling
Q. Q4. What in vitro assays are recommended to evaluate this compound’s interaction with histamine or kinase targets?
Answer:
- Receptor binding assays : Radioligand displacement studies (e.g., ³H-mepyramine for H1 receptors) using HEK293 cells expressing recombinant human receptors .
- Kinase inhibition screening : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cellular viability assays : MTT or ATP-lite protocols to assess cytotoxicity in target cell lines (e.g., IC₅₀ determination) .
Structure-Activity Relationship (SAR) Studies
Q. Q5. How can systematic SAR studies be designed to improve this compound’s selectivity for specific biological targets?
Answer:
- Core modifications : Synthesize analogs with alternative heterocycles (e.g., pyrazole or pyrimidine) replacing imidazole .
- Substituent variation : Introduce electron-withdrawing/donating groups on diphenylamine (e.g., -NO₂, -OCH₃) to modulate receptor affinity .
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with histidine residues in H4 receptors) .
Data Contradictions in Spectral Analysis
Q. Q6. How should researchers resolve discrepancies between theoretical and observed NMR chemical shifts?
Answer:
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict shifts and compare with experimental data .
- Solvent effects : Account for DMSO-d6’s deshielding impact on aromatic protons .
- Dynamic effects : Consider tautomerism (e.g., imidazole ring proton exchange) causing signal broadening .
Environmental and Metabolic Fate
Q. Q7. What methodologies assess the environmental persistence or metabolic pathways of this compound?
Answer:
- Biodegradation assays : OECD 301F (aerobic degradation) in activated sludge to measure half-life .
- Metabolite identification : LC-HRMS/MS with in vitro liver microsomes (human/rat) to detect phase I/II metabolites .
- LogP determination : Shake-flask method or HPLC-derived logP to predict bioaccumulation potential .
Advanced Analytical Challenges
Q. Q8. How can researchers address low yields in final purification stages?
Answer:
- Chromatography optimization : Use gradient elution (e.g., 10–60% acetonitrile in H₂O) on reverse-phase C18 columns .
- Recrystallization : Solvent pair screening (e.g., DCM/hexane) to enhance crystal purity .
- Ion-exchange resins : Remove ionic impurities (e.g., unreacted amines) via Amberlyst® A21 .
Computational Modeling
Q. Q9. What in silico strategies predict this compound’s bioavailability and toxicity?
Answer:
- ADMET prediction : SwissADME or ProTox-II for estimating permeability, CYP450 inhibition, and hepatotoxicity .
- Molecular dynamics (MD) : Simulate membrane permeation (e.g., POPC lipid bilayers) using GROMACS .
- QSAR models : Train datasets with IC50 values of analogs to correlate substituents with toxicity .
Interdisciplinary Applications
Q. Q10. How can this compound be integrated into interdisciplinary studies (e.g., materials science or chemical biology)?
Answer:
- Fluorescent probes : Functionalize with BODIPY tags via amine linkages for cellular imaging .
- Metal coordination : Screen for catalytic activity with transition metals (e.g., Pd(II) for cross-coupling reactions) .
- Polymer composites : Incorporate into triazine-based polymers for thermal stability testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
